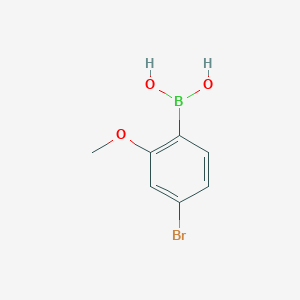
4-Bromo-2-methoxyphenylboronic acid
Overview
Description
4-Bromo-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a boronic acid functional group.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known to be water-soluble , which could potentially influence their bioavailability and distribution.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic acids, a reaction that this compound may undergo, is known to be considerably accelerated at physiological pH . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methoxyphenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with the palladium catalyst, leading to the desired product .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is also known to influence gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with these biomolecules are critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular function. For example, the compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-bromo-2-methoxyphenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction typically occurs in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: On an industrial scale, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other reactions like oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide under mild conditions.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form phenols.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are essential in pharmaceuticals and materials science.
Oxidation: Yields phenolic derivatives.
Substitution: Results in a variety of substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methoxyphenylboronic acid has diverse applications across multiple fields:
Chemistry: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for therapeutic purposes.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenylboronic acid
- 4-Bromo-2-chlorophenylboronic acid
- 4-Bromo-2-methylphenylboronic acid
Comparison: 4-Bromo-2-methoxyphenylboronic acid is unique due to the presence of the methoxy group, which enhances its reactivity and stability in cross-coupling reactions compared to its analogs with different substituents. The methoxy group provides electron-donating effects that facilitate the formation of reactive intermediates, making it particularly effective in Suzuki-Miyaura reactions .
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDDRPEDLXFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681883 | |
| Record name | (4-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889849-21-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)
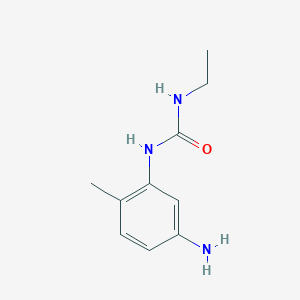
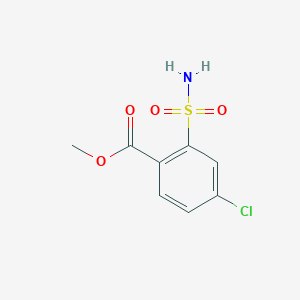
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
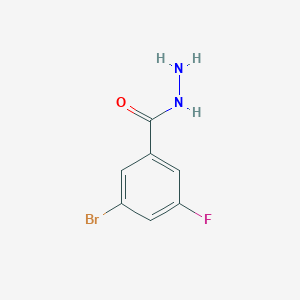
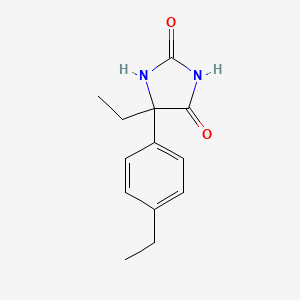
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
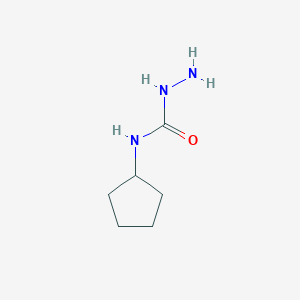
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)


